molecular formula C8H4FNO3 B12856858 5-Fluoro-1,3-benzoxazole-7-carboxylic acid

5-Fluoro-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B12856858
M. Wt: 181.12 g/mol
InChI Key: RSGBXLREYOXSHC-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a fluorine atom at the 5-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with fluorinated aldehydes or acids under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired benzoxazole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazole compounds .

Scientific Research Applications

5-Fluoro-1,3-benzoxazole-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA topoisomerases, which are essential for DNA replication and cell division. Additionally, the compound can modulate protein kinases and histone deacetylases, leading to the disruption of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,3-benzoxazole: Lacks the carboxylic acid group but shares the fluorine substitution.

    1,3-Benzoxazole-5-carboxylic acid: Lacks the fluorine substitution but has the carboxylic acid group.

    5-Fluoro-2-methyl-1,3-benzoxazole: Contains a methyl group instead of a carboxylic acid group.

Uniqueness

5-Fluoro-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluoro-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-4-1-5(8(11)12)7-6(2-4)10-3-13-7/h1-3H,(H,11,12)

InChI Key

RSGBXLREYOXSHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)OC=N2)F

Origin of Product

United States

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